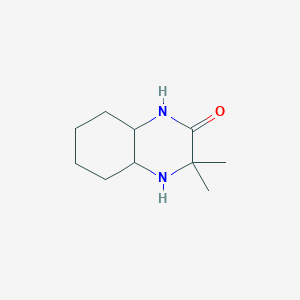

3,3-dimethyloctahydroquinoxalin-2(1H)-one

Descripción general

Descripción

3,3-Dimethyloctahydroquinoxalin-2(1H)-one, commonly referred to as DMQX, is a synthetic compound of the quinoxaline family. It is a heterocyclic aromatic compound with a molecular formula of C10H15NO. DMQX is an important synthetic intermediate in the production of various pharmaceuticals and agrochemicals, and has been used as a starting material for the synthesis of other compounds. DMQX has also been studied as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Antibacterial Activity

3,3-Dimethyloctahydroquinoxalin-2(1H)-one derivatives have shown potential in antibacterial applications. For instance, some derivatives synthesized using microwave-assisted methods exhibited notable antibacterial activity, comparable to that of streptomycin in certain cases (Ajani et al., 2009).

Synthetic Chemistry and Drug Development

In synthetic chemistry, these compounds have been utilized in developing various drug derivatives. One example is the synthesis of 1-dimethylaminopropyl-3-methyl-6-chlorquinoxaline-2(1H)-one, which demonstrated effects on conditioned avoidance response and analgesic action (Mule et al., 1986).

Photocatalytic Applications

Quinoxalin-2(1H)-ones have been employed in photocatalytic applications, particularly in the synthesis of 3-alkylquinoxalin-2(1H)-ones through visible-light-mediated reactions (Xie et al., 2019). This process has implications in eco-friendly and sustainable chemical syntheses.

Chemical Synthesis and Functionalization

These compounds are also pivotal in various chemical synthesis and functionalization processes. For example, direct C-H arylation of quinoxalin-2(1H)-ones using diaryliodonium salts has been developed, demonstrating a broad substrate scope and efficient functionalization method (Yin & Zhang, 2017).

Dye-Sensitized Solar Cells

In the field of renewable energy, derivatives of this compound have been used in the synthesis of charge-transfer photosensitizers for dye-sensitized solar cells. This research highlights their potential in improving photoelectric conversion efficiency (Caicedo et al., 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

3,3-dimethyl-1,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h7-8,12H,3-6H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCIJYVHCHODWEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC2CCCCC2N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512336 | |

| Record name | 3,3-Dimethyloctahydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99976-77-9 | |

| Record name | 3,3-Dimethyloctahydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

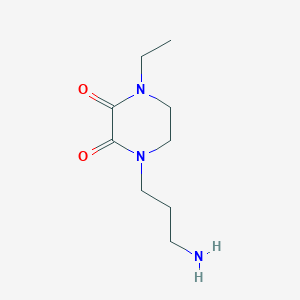

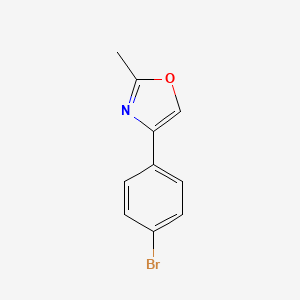

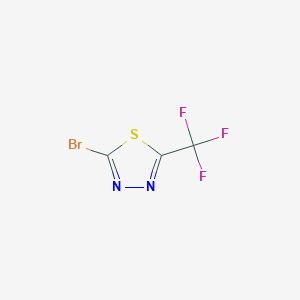

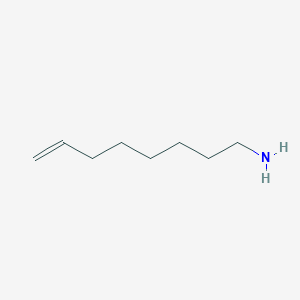

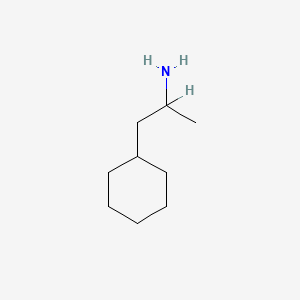

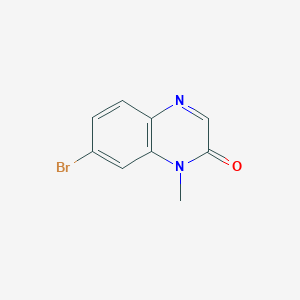

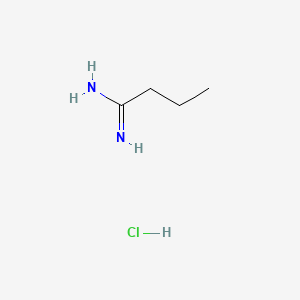

Synthesis routes and methods I

Procedure details

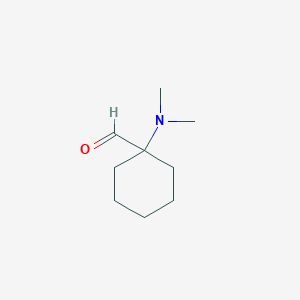

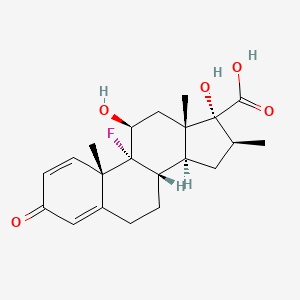

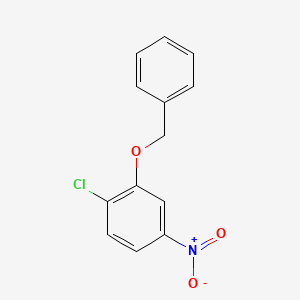

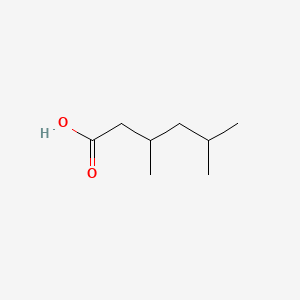

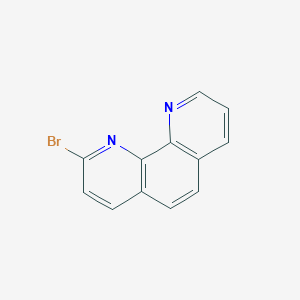

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.